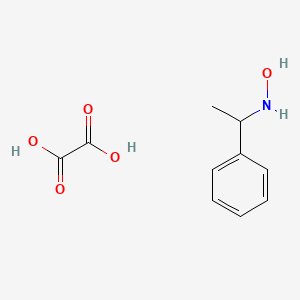
(S)-N-(1-Phenylethyl)hydroxylamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral compound that has garnered interest in various fields of scientific research. This compound is known for its enantioselective properties, making it valuable in the synthesis of enantiopure compounds, which are crucial in pharmaceuticals, agrochemicals, and other industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Phenylethyl)hydroxylamine oxalate typically involves the reduction of corresponding nitro compounds or oximes. One common method is the catalytic hydrogenation of nitro compounds using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. Another approach involves the reduction of oximes using sodium borohydride (NaBH4) in the presence of acetic acid. These methods yield the desired hydroxylamine, which is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound often employs biocatalysis due to its high selectivity and efficiency. Enzymes such as transaminases and reductases are used to achieve the enantioselective reduction of precursors. This method is environmentally friendly and can be scaled up for large-scale production .
化学反応の分析
Types of Reactions
(S)-N-(1-Phenylethyl)hydroxylamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso compounds or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro compounds.
Reduction: Primary and secondary amines.
Substitution: Various substituted hydroxylamines depending on the reagents used.
科学的研究の応用
(S)-N-(1-Phenylethyl)hydroxylamine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiopure compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of agrochemicals and other fine chemicals
作用機序
The mechanism of action of (S)-N-(1-Phenylethyl)hydroxylamine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This interaction is crucial in the development of enzyme inhibitors and activators used in pharmaceuticals .
類似化合物との比較
Similar Compounds
(S)-1-Phenylethylamine: A chiral amine used in the synthesis of enantiopure compounds.
(S)-1-Phenyl-2-Propanol: An alcohol used as a chiral building block in organic synthesis.
(S)-1-Phenyl-2-Aminopropane: A chiral amine used in the synthesis of pharmaceuticals .
Uniqueness
(S)-N-(1-Phenylethyl)hydroxylamine oxalate is unique due to its hydroxylamine group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its enantioselective properties make it particularly valuable in the synthesis of chiral compounds, providing high selectivity and efficiency in various applications.
特性
IUPAC Name |
oxalic acid;N-(1-phenylethyl)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.C2H2O4/c1-7(9-10)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,9-10H,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXMGLCOBSBIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

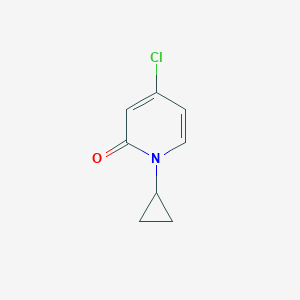
![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
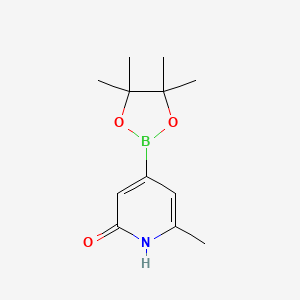
![2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B13649925.png)
![(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13649932.png)
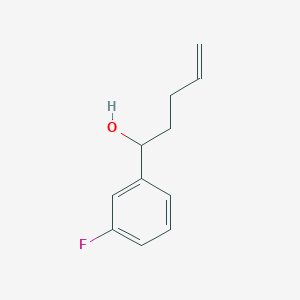
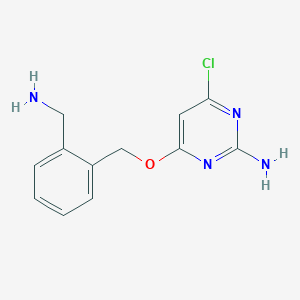
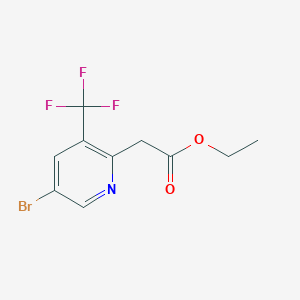
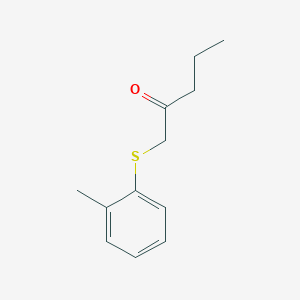
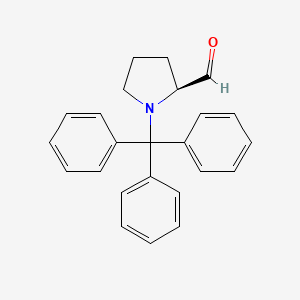
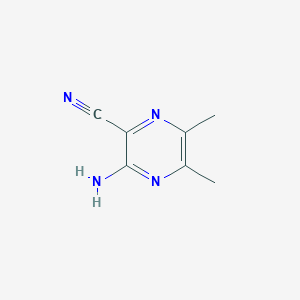
![tert-butyl 4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13649976.png)

